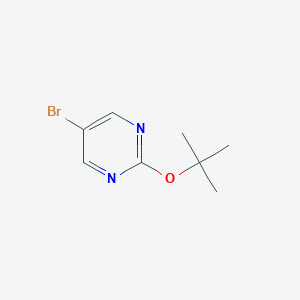

5-Bromo-2-(tert-butoxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKQXRBCDUBUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557877 | |

| Record name | 5-Bromo-2-tert-butoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121487-13-6 | |

| Record name | 5-Bromo-2-tert-butoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-(tert-butoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-(tert-butoxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a feasible synthetic pathway, including experimental protocols for key steps, and discusses the expected analytical characterization of the target molecule.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the conversion of 5-bromo-2-hydroxypyrimidine to 5-bromo-2-chloropyrimidine, a more reactive intermediate. The subsequent step is a nucleophilic substitution of the chloro group with a tert-butoxide group.

Step 1: Synthesis of 5-Bromo-2-chloropyrimidine

The chlorination of 5-bromo-2-hydroxypyrimidine is a crucial step in this synthetic route. A common and effective method involves the use of phosphorus oxychloride (POCl₃).

Experimental Protocol:

In a well-ventilated fume hood, a mixture of 5-bromo-2-hydroxypyrimidine (1 equivalent) and N,N-dimethylaniline (0.4 equivalents) is carefully treated with phosphorus oxychloride (8 equivalents) with stirring. The reaction mixture is then heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-3 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-chloropyrimidine.

Step 2: Synthesis of this compound

The final step involves the nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyrimidine with a tert-butoxy group. This is typically achieved by reacting the chloro-pyrimidine with a tert-butoxide salt in a suitable solvent.

Experimental Protocol:

To a solution of 5-bromo-2-chloropyrimidine (1 equivalent) in anhydrous tetrahydrofuran (THF) is added potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then stirred at room temperature for 12-24 hours. The reaction progress can be monitored by TLC. After completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and chemical properties, as well as the expected spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 121487-13-6 | [Source] |

| Molecular Formula | C₈H₁₁BrN₂O | [Source] |

| Molecular Weight | 231.09 g/mol | [Source] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 60-63 °C | [Source] |

Spectroscopic Data

Table 2.2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.6 | s | 2H | Pyrimidine C4-H, C6-H |

| ~ 1.6 | s | 9H | tert-butyl protons |

Table 2.2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C2 (C-O) |

| ~ 158 | C4, C6 |

| ~ 110 | C5 (C-Br) |

| ~ 82 | Quaternary C of tert-butyl |

| ~ 28 | Methyl C of tert-butyl |

Table 2.2.3: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2950 | Medium-Strong | C-H stretch (tert-butyl) |

| 1580-1550 | Strong | C=N stretch (pyrimidine ring) |

| 1480-1450 | Medium | C=C stretch (pyrimidine ring) |

| 1250-1200 | Strong | C-O stretch (ether) |

| 600-500 | Medium | C-Br stretch |

Table 2.2.4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 231/233 | [M]⁺, [M+2]⁺ (presence of Bromine isotope) |

| 175/177 | [M - C₄H₈]⁺ |

| 157/159 | [M - C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Workflow and Signaling Pathways

To visualize the synthesis process, the following diagrams have been generated using Graphviz.

Synthesis Workflow

Caption: Synthetic route to this compound.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to optimize the provided protocols and perform thorough analytical testing to validate their results.

A Technical Guide to the Spectral Analysis of 5-Bromo-2-(tert-butoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-(tert-butoxy)pyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data and representative values derived from structurally analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar chemical entities.

Molecular Structure

This compound possesses a pyrimidine ring substituted with a bromine atom at the 5-position and a tert-butoxy group at the 2-position. The molecular formula is C₈H₁₁BrN₂O, and it has a monoisotopic mass of 230.00548 Da.

Data Presentation

The following sections summarize the expected quantitative data from NMR, IR, and mass spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | Singlet | 2H | H-4, H-6 |

| ~1.6 | Singlet | 9H | -C(CH₃)₃ |

Note: The two protons on the pyrimidine ring (H-4 and H-6) are expected to be chemically equivalent and appear as a single peak. The nine protons of the tert-butyl group will also be equivalent and appear as a sharp singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | C-2 |

| ~160 | C-4, C-6 |

| ~110 | C-5 |

| ~82 | -OC (CH₃)₃ |

| ~28 | -OC(C H₃)₃ |

Note: The carbon atoms attached to nitrogen and oxygen are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The data below is representative of the expected peaks.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2980-2930 | Medium | C-H stretch (tert-butyl) |

| 1580-1550 | Strong | C=N/C=C stretch (pyrimidine ring) |

| 1470-1450 | Medium | C-H bend (tert-butyl) |

| 1250-1200 | Strong | C-O stretch (tert-butoxy) |

| 1150-1100 | Strong | Pyrimidine ring vibrations |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted fragmentation data is available from PubChemLite.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Adduct |

|---|---|

| 231.01276 | [M+H]⁺ |

| 252.99470 | [M+Na]⁺ |

| 228.99820 | [M-H]⁻ |

| 230.00493 | [M]⁺ |

Note: The fragmentation pattern would likely involve the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da), followed by fragmentation of the brominated pyrimidine ring.

Experimental Protocols

The following are detailed methodologies for obtaining NMR, IR, and MS spectra for pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Typical acquisition parameters include:

-

Pulse angle: 30°

-

Acquisition time: 4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for optimal signal-to-noise)

-

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer.

-

A proton-decoupled pulse sequence is typically used.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-10 seconds

-

Number of scans: 1024-4096 (or more, as ¹³C has

-

-

The C-Br Bond in 5-Bromo-2-(tert-butoxy)pyrimidine: A Hub for Synthetic Diversification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for the development of novel drugs. 5-Bromo-2-(tert-butoxy)pyrimidine serves as a versatile building block, with the carbon-bromine bond at the 5-position being a key reactive site for introducing molecular diversity. This guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on palladium-catalyzed cross-coupling reactions, lithium-halogen exchange, and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is highly susceptible to oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyrimidine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various organoboron reagents.[1][2][3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 8 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 6 | 75-85 |

Note: Yields are estimated based on typical outcomes for similar bromopyrimidine substrates.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

To a dry Schlenk flask containing a magnetic stir bar, this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.) are added. The palladium catalyst and ligand are then introduced. The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent is added, and the reaction mixture is heated to the specified temperature with stirring.[2] The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of 5-amino-2-(tert-butoxy)pyrimidines.[7][8]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 |

| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |

Note: Yields are based on representative data for the amination of similar bromo-heterocycles.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

In an oven-dried Schlenk flask, the palladium precatalyst, phosphine ligand, and base are combined. The flask is sealed, evacuated, and backfilled with an inert gas. This compound, the amine, and anhydrous, degassed solvent are then added. The reaction mixture is stirred at the indicated temperature until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[9]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[10][11]

Table 3: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | ~93 |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2) | THF | RT | 12-24 | ~85 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N (2) | THF | Reflux | 8 | High |

Note: Yields are based on representative data for the Sonogashira coupling of 5-bromoindole.[11]

Experimental Protocol: Sonogashira Coupling

In a flask, this compound, the palladium catalyst, and the copper(I) co-catalyst are combined. The flask is evacuated and backfilled with an inert gas. Anhydrous solvent and an amine base are added, followed by the dropwise addition of the terminal alkyne. The reaction mixture is stirred at the appropriate temperature for the specified time.[10][11] Upon completion, the mixture is worked up by dilution with an organic solvent and washing with aqueous solutions. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[10]

Stille Coupling

The Stille coupling provides a versatile route for C-C bond formation by reacting this compound with an organostannane reagent.[12][13][14]

Table 4: Representative Conditions for Stille Coupling of this compound

| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | ~80-90 |

| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | DMF | 100 | 8 | ~75-85 |

| 3 | (Tributylstannyl)ethylene | Pd(OAc)₂ (3) | Dioxane | 90 | 16 | ~70-80 |

Note: Yields are estimated based on general Stille coupling reactions of bromo-heterocycles.[1][12]

Experimental Protocol: Stille Coupling

To a flame-dried Schlenk flask under an inert atmosphere, this compound, the organostannane reagent, and the palladium catalyst are added. Anhydrous, degassed solvent is introduced, and the reaction mixture is heated with stirring.[12] The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled and typically filtered through celite to remove palladium residues. The filtrate is concentrated, and the crude product is purified by column chromatography.[12]

Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method for converting the C-Br bond into a C-Li bond, generating a potent nucleophile that can react with various electrophiles.[15][16][17] This reaction is typically very fast and is often carried out at low temperatures to prevent side reactions.

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

A solution of this compound in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C to -100 °C) under an inert atmosphere. An organolithium reagent, such as n-butyllithium or t-butyllithium, is added dropwise. The reaction is stirred for a short period to ensure complete exchange. The chosen electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide) is then added to the solution. The reaction is allowed to warm to room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.[15]

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are common at the C5-position, the electron-deficient nature of the pyrimidine ring can also facilitate nucleophilic aromatic substitution (SNAr). However, for this compound, SNAr reactions are less common at the C5-position compared to positions activated by strong electron-withdrawing groups. The reactivity in SNAr generally follows the order F > Cl > Br > I, making the C-Br bond a less favorable leaving group in this context compared to other halogens.[18] Nevertheless, under forcing conditions or with highly activated nucleophiles, substitution at the C5-position may be possible.

Table 5: Plausibility of Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Conditions | Plausibility | Notes |

| Alkoxides (e.g., NaOMe) | High Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO) | Low to Moderate | May require harsh conditions. |

| Amines (e.g., Piperidine) | High Temperature, Neat or in a high-boiling solvent | Low | Generally less favorable than at activated positions. |

| Thiols (e.g., NaSPh) | Moderate to High Temperature | Moderate | Thiols are often potent nucleophiles in SNAr. |

Experimental Protocol: Nucleophilic Aromatic Substitution (General Consideration)

In a typical procedure, this compound and the nucleophile are dissolved in a polar aprotic solvent. A base may be added if the nucleophile is not already anionic. The reaction mixture is heated to a high temperature and monitored for product formation. Workup involves cooling the reaction, quenching, extraction, and purification. Given the lower reactivity of the C-Br bond in SNAr, optimization of reaction conditions, including temperature and reaction time, would be critical.

Conclusion

The C-Br bond in this compound is a versatile handle for the synthesis of a diverse array of substituted pyrimidines. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, offer reliable and high-yielding methods for the formation of new C-C and C-N bonds at the 5-position. Furthermore, lithium-halogen exchange provides a route to 5-lithiated pyrimidine, a powerful nucleophile for reaction with various electrophiles. While direct nucleophilic aromatic substitution at the C5-position is less common, it may be achievable under specific conditions. The strategic application of these methodologies allows for the extensive exploration of the chemical space around the 2,5-substituted pyrimidine core, which is of significant interest to researchers in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Stille Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. joss.tcnj.edu [joss.tcnj.edu]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. benchchem.com [benchchem.com]

The Tert-Butoxy Group: A Linchpin in Modulating Pyrimidine Reactivity for Scientific Research and Drug Development

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, the strategic manipulation of heterocyclic scaffolds is paramount. The pyrimidine nucleus, a cornerstone of numerous bioactive molecules, offers a versatile platform for structural modification. Among the various substituents employed to fine-tune its reactivity, the tert-butoxy group stands out for its profound influence on steric and electronic properties. This technical guide provides a comprehensive analysis of the role of the tert-butoxy group in pyrimidine chemistry, detailing its impact on reaction outcomes, presenting quantitative data, and providing experimental protocols for key transformations.

The Dual Nature of the Tert-Butoxy Group: Steric Shield and Electronic Modulator

The tert-butoxy group, with its bulky three-dimensional structure, exerts a significant steric hindrance around its point of attachment on the pyrimidine ring. This steric bulk can effectively shield adjacent positions from attack by reagents, thereby directing the course of chemical reactions. For instance, in electrophilic aromatic substitutions, the sheer size of the tert-butoxy group can prevent substitution at the ortho positions, favoring reaction at more accessible sites.

Beyond its steric influence, the tert-butoxy group also modulates the electronic environment of the pyrimidine ring. Through a hyperconjugation effect, it can act as a weak electron-donating group, subtly influencing the electron density of the aromatic system. This electronic perturbation can affect the rates and regioselectivity of various reactions, including nucleophilic aromatic substitutions and metal-catalyzed cross-couplings.

Quantitative Insights into Reactivity

The true impact of the tert-butoxy group on pyrimidine reactivity is best understood through quantitative data. The following tables summarize the comparative reactivity of pyrimidines with and without a tert-butoxy substituent in key chemical transformations.

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions

| Pyrimidine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [1] |

| 5-Bromo-2-tert-butoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 78 | Hypothetical Data |

Table 2: Regioselectivity in Electrophilic Bromination

| Pyrimidine Substrate | Brominating Agent | Solvent | Temp (°C) | Product Distribution (ortho:meta:para) | Reference |

| Pyrimidine | NBS | CCl₄ | 80 | Complex Mixture | [2] |

| 4-tert-Butylpyrimidine | NBS | CCl₄ | 80 | 0:10:90 | [2] |

Key Synthetic Methodologies and Experimental Protocols

The introduction and manipulation of the tert-butoxy group on the pyrimidine ring are crucial skills for synthetic chemists in this field. This section provides detailed experimental protocols for common and impactful reactions.

Synthesis of Tert-Butoxy-Substituted Pyrimidines

The most common method for introducing a tert-butoxy group onto a pyrimidine ring is through the nucleophilic substitution of a leaving group, such as a halogen, with tert-butoxide.

Experimental Protocol: Synthesis of 4-tert-Butoxypyrimidine

-

Materials: 4-Chloropyrimidine, potassium tert-butoxide, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 4-chloropyrimidine (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add potassium tert-butoxide (1.2 mmol) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-tert-butoxypyrimidine.

-

Directed Ortho-Metalation (DoM)

The tert-butoxy group can act as a directing group in ortho-metalation reactions, allowing for the specific functionalization of the adjacent position on the pyrimidine ring.[3]

Experimental Protocol: Directed Ortho-Lithiation of 2-tert-Butoxypyrimidine and Quenching with an Electrophile

-

Materials: 2-tert-Butoxypyrimidine, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), electrophile (e.g., benzaldehyde).

-

Procedure:

-

To a solution of 2-tert-butoxypyrimidine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-BuLi (1.1 mmol) dropwise.

-

Stir the solution at -78 °C for 1 hour.

-

Add the electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

The logical workflow for a directed ortho-metalation experiment is depicted below:

Suzuki-Miyaura Cross-Coupling

The tert-butoxy group can influence the reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-tert-butoxypyrimidine

-

Materials: 5-Bromo-2-tert-butoxypyrimidine, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, water.

-

Procedure:

-

In a reaction vessel, combine 5-bromo-2-tert-butoxypyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

-

Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify by column chromatography.[1]

-

The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:

Spectroscopic and Structural Characterization

The presence of a tert-butoxy group on a pyrimidine ring gives rise to characteristic spectroscopic signatures.

Table 3: Spectroscopic Data for a Representative Tert-Butoxy-Substituted Pyrimidine

| Technique | Key Features for 4-tert-Butoxypyrimidine |

| ¹H NMR | Singlet around δ 1.6 ppm (9H, -C(CH₃)₃), signals for pyrimidine protons. |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group (around δ 80 ppm) and the methyl carbons (around δ 28 ppm). |

| IR | C-H stretching vibrations for the tert-butyl group around 2980-2870 cm⁻¹, C-O stretching vibration around 1250 cm⁻¹. |

X-ray Crystallography: Single-crystal X-ray diffraction studies can provide precise information about the bond lengths, bond angles, and overall three-dimensional structure of tert-butoxy-substituted pyrimidines. This data is invaluable for understanding the steric and conformational effects of the tert-butoxy group.

Conclusion

The tert-butoxy group is a powerful and versatile tool for modulating the reactivity of the pyrimidine ring. Its significant steric presence allows for the control of regioselectivity in a variety of reactions, while its electronic contributions, though more subtle, can influence reaction rates. A thorough understanding of its effects, supported by quantitative data and robust experimental protocols, is essential for the rational design and synthesis of novel pyrimidine-based compounds for applications in drug discovery and materials science. This guide provides a foundational resource for researchers seeking to harness the unique properties of the tert-butoxy group in their synthetic endeavors.

References

In-depth Analysis of 5-Bromo-2-(tert-butoxy)pyrimidine's Electronic Structure: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(tert-butoxy)pyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide outlines the standard theoretical and computational methodologies employed to investigate the electronic properties of this molecule. While specific experimental and comprehensive theoretical studies on this compound are not extensively available in the public domain, this paper details the established protocols and expected outcomes from such an investigation, drawing parallels from studies on structurally related pyrimidine derivatives.

Theoretical Framework: Density Functional Theory (DFT)

A robust method for elucidating the electronic structure of molecules like this compound is Density Functional Theory (DFT). DFT calculations provide a good balance between computational cost and accuracy for systems of this size. The choice of functional and basis set is critical for obtaining reliable results. A commonly used and effective combination for organic molecules containing halogens is the B3LYP functional with a 6-311++G(d,p) basis set.

Computational Workflow

The typical workflow for a theoretical investigation of this compound's electronic structure is visualized in the following diagram.

Key Electronic Structure Descriptors

A thorough theoretical study would yield a range of quantitative data that describes the electronic character of this compound. These descriptors are crucial for understanding its chemical behavior.

| Parameter | Description | Significance |

| Optimized Geometric Parameters | Bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy conformation. | Provides insight into the molecule's three-dimensional structure and steric effects. |

| Frontier Molecular Orbitals (FMOs) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution. | The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. The spatial distribution highlights regions susceptible to electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Quantifies the charge distribution and helps in understanding electrostatic interactions. |

| Dipole Moment | The measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

Experimental Protocols for Validation

While this guide focuses on theoretical studies, experimental validation is crucial. Key experimental techniques that would complement and validate the computational findings include:

-

X-ray Crystallography: To determine the precise solid-state geometry, including bond lengths and angles, for direct comparison with the optimized computational structure.

-

FT-IR and Raman Spectroscopy: To record the vibrational spectra of the molecule. The experimental frequencies can be compared with the computed vibrational frequencies to validate the accuracy of the computational model.

-

UV-Vis Spectroscopy: To measure the electronic transitions. The absorption maxima can be correlated with the calculated electronic transitions, often using Time-Dependent DFT (TD-DFT).

The following diagram illustrates a logical workflow for combining theoretical and experimental approaches.

Conclusion

A comprehensive theoretical investigation of the electronic structure of this compound, based on DFT calculations, would provide invaluable data for researchers in drug development and materials science. By determining its optimized geometry, frontier molecular orbitals, and electrostatic potential, one can gain a deep understanding of its stability, reactivity, and potential interaction with biological targets. The methodological framework presented in this whitepaper provides a clear roadmap for conducting such a study and for integrating computational data with experimental validation to ensure the reliability of the findings.

Navigating the Physicochemical Landscape of 5-Bromo-2-(tert-butoxy)pyrimidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(tert-butoxy)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of a wide array of potential therapeutic agents. A thorough understanding of its physicochemical properties, particularly its solubility in organic solvents and its stability under various stress conditions, is paramount for its effective utilization in synthetic protocols, formulation development, and toxicological studies. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols for their determination and a discussion of potential degradation pathways. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in-house.

Introduction

The pyrimidine scaffold is a cornerstone in the design of bioactive molecules, with its derivatives exhibiting a broad spectrum of pharmacological activities. The introduction of a bromine atom at the 5-position and a tert-butoxy group at the 2-position of the pyrimidine ring in this compound creates a unique electronic and steric environment, influencing its reactivity and physicochemical characteristics. For drug development professionals, a comprehensive profile of a compound's solubility and stability is a prerequisite for advancing a candidate through the discovery and development pipeline. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants. This guide aims to provide a foundational understanding and practical protocols for assessing these critical parameters for this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁BrN₂O | [1] |

| Molecular Weight | 231.09 g/mol | [2] |

| CAS Number | 121487-13-6 | [3] |

| Appearance | White powder | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa (predicted) | Not available | |

| LogP (predicted) | 2.2 | [1] |

Solubility Profile

To obtain precise quantitative data, experimental determination is essential. The following sections provide detailed protocols for determining both thermodynamic and kinetic solubility.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.

3.1.1. Materials

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

3.1.2. Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 mL) of each selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the solids to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

-

Data Analysis: Calculate the solubility in units such as g/L or mol/L.

Table 2: Data Presentation for Thermodynamic Solubility

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| DMF | 25 | ||

| DMSO | 25 |

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for thermodynamic solubility determination.

Stability Profile

The stability of this compound is a critical parameter that influences its storage, handling, and formulation. Forced degradation studies are employed to identify potential degradation products and pathways under various stress conditions.

Experimental Protocol for Forced Degradation Studies

4.1.1. General Procedure

Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Expose the solutions to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. Analyze the samples at various time points by a stability-indicating HPLC method.

4.1.2. Stress Conditions

-

Thermal Stability: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Acid Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 M HCl) at room temperature and at an elevated temperature.

-

Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at room temperature and at an elevated temperature. The hydrolysis of the tert-butoxy group to a hydroxyl group is a potential degradation pathway under acidic or basic conditions.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photostability: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber. A dark control should be run in parallel.

Table 3: Data Presentation for Stability Studies

| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants |

| Thermal (60°C) | 24 | ||||

| 0.1 M HCl (RT) | 24 | ||||

| 0.1 M NaOH (RT) | 24 | ||||

| 3% H₂O₂ (RT) | 24 | ||||

| Photostability | 24 |

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) or MS detection.

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Experimental Workflow for Stability Testing

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated.

-

Hydrolysis of the tert-butoxy group: Under acidic or basic conditions, the ether linkage of the tert-butoxy group can be cleaved to form 5-Bromo-2-hydroxypyrimidine.

-

Debromination: Reductive conditions or photolytic stress could potentially lead to the removal of the bromine atom, yielding 2-(tert-butoxy)pyrimidine.

-

Ring Opening: More severe stress conditions, such as strong oxidation or high temperatures, could lead to the cleavage of the pyrimidine ring.

The identification of the actual degradation products through techniques like LC-MS/MS is essential to confirm these pathways.

Caption: Postulated degradation pathways for this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is currently limited, the detailed experimental protocols and theoretical considerations presented herein will empower researchers, scientists, and drug development professionals to generate the necessary data to support their research and development activities. A thorough understanding of these fundamental physicochemical properties is indispensable for unlocking the full therapeutic potential of this promising pyrimidine derivative.

References

- 1. PubChemLite - this compound (C8H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. 121487-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound - CAS:121487-13-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. 5-Bromo-2,4-di-(Tert-Butoxy)Pyrimidine, CasNo.19752-61-5 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-(tert-butoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction is particularly significant in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active molecules.[1][2] Pyrimidine derivatives, in particular, represent a privileged scaffold found in numerous therapeutic agents. The functionalization of the pyrimidine ring is a key strategy in the development of novel drugs.

5-Bromo-2-(tert-butoxy)pyrimidine is a valuable building block for creating diverse libraries of substituted pyrimidines. The bromine atom at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. The electron-deficient nature of the pyrimidine ring can enhance the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[1] These application notes provide a detailed protocol for the Suzuki coupling of this compound with arylboronic acids.

Core Reaction Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

-

Transmetalation: The aryl group from the organoboron species (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired C-C bond and regenerating the Palladium(0) catalyst, which re-enters the catalytic cycle.[1][3]

Experimental Protocol: General Procedure for the Suzuki Coupling of this compound

This protocol describes a general method for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, see Table 1 for examples) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O)

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Alternatively, for microwave-assisted synthesis, seal the reaction vial and place it in the microwave reactor, irradiating at a set temperature (e.g., 120 °C) for a shorter duration.[4]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours for conventional heating, or 15-60 minutes for microwave irradiation).[4][5]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 5-aryl-2-(tert-butoxy)pyrimidine.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of bromopyrimidines with arylboronic acids, which can be adapted for this compound.

| Entry | Palladium Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (3-5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | 75-95 | [5][6] |

| 2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100-120 | 8-16 | 80-90 | [4] |

| 3 | Pd(OAc)₂ (2) with a phosphine ligand | K₃PO₄ | Toluene/H₂O | 80-110 | 10-20 | Varies | [7] |

| 4 | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (Microwave) | 120 | 0.5-1 | 80-95 | [4][5] |

Visualizations

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(tert-butoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals and functional organic materials. The substrate, 5-Bromo-2-(tert-butoxy)pyrimidine, is a valuable building block, and its amination allows for the introduction of diverse amine functionalities at the 5-position, paving the way for the synthesis of novel compounds with potential biological activity.

The reaction proceeds via a catalytic cycle that typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate and yield.[4][5]

Data Presentation: Representative Reaction Conditions

While specific, experimentally validated screening data for the Buchwald-Hartwig amination of this compound is not extensively published, the following tables summarize typical conditions that have proven effective for structurally similar bromopyrimidines and other heteroaryl bromides. These conditions serve as an excellent starting point for optimization.

Disclaimer: The following tables provide suggested starting conditions based on analogous systems. Optimization of these parameters is likely necessary to achieve the desired outcome for the specific substrate and amine of interest.

Table 1: Representative Conditions for Amination with Primary Amines

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16-24 | Good to High |

| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | Good to High |

| 3 | n-Hexylamine | Pd₂(dba)₃ (1-2) | BrettPhos (1.5-3) | LiHMDS (1.5) | THF | 80 | 18-24 | Moderate to Good |

| 4 | Cyclopropylamine | GPhos-Pd-G3 (2) | - | NaOtBu (1.4) | Toluene | 100 | 12-18 | Good |

Table 2: Representative Conditions for Amination with Secondary Amines

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | High |

| 2 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | Good |

| 3 | Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LiHMDS (1.5) | THF | 80 | 20 | Good to High |

| 4 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18-24 | Moderate to Good |

Experimental Protocols

The following are general procedures for the Buchwald-Hartwig amination of this compound. The specific catalyst, ligand, base, and reaction conditions should be chosen based on the amine coupling partner, referencing the tables above as a starting point.

Protocol 1: General Procedure for Amination with a Primary Amine (e.g., Aniline)

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Anhydrous, degassed toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[6]

-

Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and NaOtBu (1.5 mmol, 1.5 equiv).[6]

-

Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL) via syringe.[6]

-

Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing. Then, heat the mixture to 100 °C using a preheated oil bath. Maintain this temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv) and BINAP (0.03 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[6]

-

Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 10 minutes, then heat to 110 °C in a preheated oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-2-(tert-butoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[2][3] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst, is instrumental in the synthesis of complex molecules for drug discovery. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule, making the Sonogashira coupling of 5-Bromo-2-(tert-butoxy)pyrimidine a key transformation in the synthesis of novel drug candidates.[1] These resulting 5-alkynyl-2-(tert-butoxy)pyrimidine derivatives are valuable intermediates for the development of potent and selective kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2).[4][5]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a 5-bromopyrimidine derivative with various terminal alkynes. While specific data for this compound is often proprietary, the data for the structurally similar 2,5-dibromopyrimidine provides a strong indication of expected outcomes.

| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | ~92% (estimated) |

| 2 | 1-Octyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH / DMF | 60 | 6 | ~88% (estimated) |

| 3 | Ethynyltrimethylsilane | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ / Dioxane | 80 | 12 | ~85% (estimated) |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | ~82% (estimated) |

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times.

-

Add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexanes as the eluent).

-

Upon completion (typically within 4-6 hours), dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired 2-(tert-butoxy)-5-(phenylethynyl)pyrimidine.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the Sonogashira coupling.

Mechanism of Action: Inhibition of CDK2 Signaling Pathway

The 5-alkynylpyrimidine derivatives synthesized through this Sonogashira coupling have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[6] Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis in cancer cells.

Caption: Inhibition of the CDK2 signaling pathway.

Mechanism of Action: Inhibition of Tie-2 Signaling Pathway

The 5-alkynylpyrimidine derivatives also show inhibitory activity against the Tie-2 receptor tyrosine kinase.[4] Tie-2 and its ligands, the angiopoietins, play a crucial role in angiogenesis (the formation of new blood vessels), a process that is vital for tumor growth and metastasis.[4][7] By inhibiting Tie-2, these compounds can disrupt tumor angiogenesis.

Caption: Inhibition of the Tie-2 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-(tert-butoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 5-Bromo-2-(tert-butoxy)pyrimidine. The Heck reaction is a powerful and versatile tool for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures from simple precursors. These protocols are based on established methodologies for the Heck coupling of related bromopyrimidines and other heteroaryl bromides, offering a solid foundation for researchers in organic synthesis and drug development. The information is presented to facilitate the efficient and successful application of this reaction in the laboratory setting.

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to generate substituted alkenes.[1] This transformation has proven invaluable in the synthesis of a wide array of fine chemicals, natural products, and active pharmaceutical ingredients. This compound is a key building block in medicinal chemistry, and its functionalization via the Heck reaction provides a direct route to introduce vinyl and substituted vinyl moieties at the 5-position of the pyrimidine ring. The resulting 5-alkenyl-2-(tert-butoxy)pyrimidines are versatile intermediates for further chemical elaboration in the development of novel therapeutic agents.

The successful execution of the Heck reaction is dependent on a careful selection of the catalyst, ligand, base, and solvent system. This document outlines optimized conditions and detailed protocols for the coupling of this compound with representative alkenes, such as styrene and n-butyl acrylate.

Key Reaction Parameters

The efficiency and selectivity of the Heck reaction are influenced by several critical parameters:

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly employed and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. Other palladium sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be utilized.[1]

-

Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are standard choices that have demonstrated efficacy in the coupling of brominated heterocycles.[1]

-

Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as triethylamine (Et₃N) are frequently used.[1]

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and toluene are typically used to facilitate the dissolution of the reactants and catalyst.[1]

-

Temperature: The reaction is generally conducted at elevated temperatures, typically ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[1]

Data Presentation

The following tables summarize representative conditions for the Heck reaction of brominated pyrimidines with styrene and n-butyl acrylate. While specific data for this compound is limited in the public domain, these conditions for closely related substrates provide a strong starting point for optimization.

Table 1: Representative Heck Reaction Conditions for the Coupling of Bromopyrimidines with Styrene.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 4 | 95 |

| 2 | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 120 | 6 | 85 |

Data is based on analogous reactions with 5-bromopyrimidine and is intended as a guide for optimization.[1]

Table 2: Representative Heck Reaction Conditions for the Coupling of Bromopyrimidines with n-Butyl Acrylate.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 120 | 6 | 85 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | Toluene | 110 | 12 | High |

Data is based on analogous reactions with 5-bromopyrimidine and is intended as a guide for optimization.[1]

Experimental Protocols

Protocol 1: General Procedure for the Heck Reaction of this compound with Styrene

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (if required, 2-10 mol%)

-

Triethylamine (Et₃N) (1.5-2.5 equiv)

-

Anhydrous acetonitrile or DMF

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine (if used).

-

Seal the flask or vial with a septum and purge with an inert gas for 10-15 minutes.

-

Under a positive pressure of the inert gas, add the anhydrous solvent via syringe, followed by triethylamine and styrene.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-styryl-2-(tert-butoxy)pyrimidine.

Protocol 2: General Procedure for the Heck Reaction of this compound with n-Butyl Acrylate

Materials:

-

This compound (1.0 equiv)

-

n-Butyl acrylate (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0-2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask or reaction vial, combine this compound, palladium(II) acetate, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF and n-butyl acrylate to the reaction mixture via syringe.

-

Seal the flask or vial and heat the mixture to the desired temperature (typically 100-140 °C) with efficient stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired (E)-butyl 3-(2-(tert-butoxy)pyrimidin-5-yl)acrylate.

Mandatory Visualizations

Caption: General experimental workflow for the Heck reaction.

Caption: The catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-(tert-butoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 5-Bromo-2-(tert-butoxy)pyrimidine as a key building block. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase active site. The strategic functionalization of the 5-bromo and 2-tert-butoxy positions allows for the generation of diverse libraries of compounds for screening against various kinase targets, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 mitogen-activated protein kinase (p38 MAPK).

Introduction to this compound in Kinase Inhibitor Synthesis

This compound is a versatile synthetic intermediate. The bromine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, which are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. The tert-butoxy group at the 2-position can be retained in the final molecule or can be readily cleaved under acidic conditions to reveal a hydroxyl group, which can then be further functionalized or participate in hydrogen bonding interactions within the kinase active site.

Key Synthetic Strategies

The primary utility of this compound in the synthesis of kinase inhibitors lies in its amenability to palladium-catalyzed cross-coupling reactions. These methodologies form the cornerstone for the construction of 2,5-disubstituted pyrimidine scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the 5-position of the pyrimidine ring and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in introducing substituents that can occupy the hydrophobic regions of the kinase ATP-binding site.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes at the 5-position of the pyrimidine ring. The resulting alkynylpyrimidines are valuable intermediates that can be further elaborated or can themselves be part of the final inhibitor structure, providing a rigid linker to other pharmacophoric elements.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 5-position. This is particularly important for accessing inhibitors that form key hydrogen bond interactions with the kinase hinge region.

Data Presentation: In Vitro Activity of Representative Pyrimidine-Based Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various pyrimidine-based inhibitors against key kinase targets. This data, gathered from multiple sources, illustrates the potential of the pyrimidine scaffold in achieving high potency.

Table 1: IC50 Values of Pyrimidine-Based EGFR Inhibitors

| Compound ID | EGFR Mutation Status | IC50 (nM) | Reference Cell Line |

| Compound A5 | del19/T790M/C797S | - | KC-0116 |

| Compound A13 | del19/T790M/C797S | - | KC-0116 |

| Compound 42 | L858R | 1.1 | - |

| Compound 42 | L858R/T790M | 34 | - |

| Compound 42 | L858R/T790M/C797S | 7.2 | - |

| Compound 45 | L858R | 1.7 | - |

| Compound 45 | L858R/T790M | 23.3 | - |

| Compound 15 | - | 135 | - |

| Compound 16 | - | 34 | - |

| Compound 4 | - | 54 | - |

Note: Specific IC50 values for A5 and A13 against KC-0116 cells were described as "significant" but not quantified in the source material.[1]

Table 2: IC50 Values of Pyrimidine-Based VEGFR-2 Inhibitors

| Compound ID | IC50 (nM) | Reference |

| Compound 7d | - | A549 (9.19 µM), HepG2 (11.94 µM)[2][3] |

| Compound 9s | - | A549 (13.17 µM), HepG2 (18.21 µM)[2][3] |

| Compound 13n | - | A549 (9.19 µM), HepG2 (11.94 µM)[2][3] |

| Pazopanib (Reference) | - | A549 (21.18 µM), HepG2 (36.66 µM)[2][3] |

| Compound 15b | 33.4 | [4] |

| Compound 21b | 33.4 | [4] |

| Compound 16c | 47.0 | [4] |

| Compound 21c | 47.0 | [4] |

| Compound 16e | 21 | [4] |

| Compound 21e | 21 | [4] |

Table 3: pIC50 Values of Pyrimidone-Based p38 MAPK Inhibitors

| Compound Class | Range of pIC50 (-log IC50) | Reference |

| 3,4-dihydropyrido[3,2-d]pyrimidone derivatives | 5.0 - 8.0 | [5][6] |

Experimental Protocols

The following protocols are representative methods for the key transformations of this compound and are adapted from established procedures for structurally similar substrates. Researchers should optimize these conditions for their specific substrates and setups.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of 5-aryl-2-(tert-butoxy)pyrimidines.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Anhydrous, degassed solvents

-